molecular formula C12H9N3O B1517763 6-(3-Aminophenoxy)pyridine-3-carbonitrile CAS No. 1099689-56-1

6-(3-Aminophenoxy)pyridine-3-carbonitrile

Cat. No.: B1517763
CAS No.: 1099689-56-1
M. Wt: 211.22 g/mol
InChI Key: LRRQLOGRXRSCCT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Table 1: Key Identifiers and Structural Properties

Property Value
CAS Number 1099689-56-1
EC Number 865-512-6
IUPAC Name 6-(3-Aminophenoxy)nicotinonitrile
SMILES C1=CC(=CC(=C1)OC2=NC=C(C=C2)C#N)N
InChI InChI=1S/C12H9N3O/c13-7-9-4-5-12(15-8-9)16-11-3-1-2-10(14)6-11/h1-6,8H,14H2
Molecular Formula C₁₂H₉N₃O
Synonyms ZTB68956, this compound

The compound’s structure features a pyridine ring substituted at position 3 with a cyano group and at position 6 with an ether-linked 3-aminophenyl group. The ether linkage introduces flexibility, while the cyano group provides a reactive site for nucleophilic additions or reductions. The 3-aminophenyl moiety enables hydrogen bonding and further functionalization.

Historical Context of Pyridine-Carbonitrile Derivatives

Pyridine-carbonitrile derivatives, such as nicotinonitrile (3-cyanopyridine), have been synthesized since the early 20th century. Their development is tied to advancements in heterocyclic chemistry, particularly the Chichibabin synthesis, which produces pyridines via condensation of aldehydes, ketones, and ammonia. The introduction of cyano groups into pyridine scaffolds expanded their utility in pharmaceuticals and agrochemicals, as seen in the production of vitamin B₃ precursors and antimicrobial agents.

Key Milestones in Pyridine-Carbonitrile Chemistry

  • 1920s : Industrial synthesis of pyridines via the Chichibabin reaction.
  • 1960s–1980s : Development of nicotinonitrile derivatives for pharmaceutical applications, including antitub

Properties

IUPAC Name

6-(3-aminophenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-7-9-4-5-12(15-8-9)16-11-3-1-2-10(14)6-11/h1-6,8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRQLOGRXRSCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099689-56-1
Record name 6-(3-aminophenoxy)pyridine-3-carbonitrile
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Biological Activity

6-(3-Aminophenoxy)pyridine-3-carbonitrile is a compound of increasing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with an aminophenoxy group and a cyano group. This unique arrangement contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amine group can form hydrogen bonds with receptors or enzymes, while the cyano group may participate in electrophilic reactions, enhancing its reactivity and interaction with biological molecules.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have indicated that this compound may possess cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
  • Antimicrobial Properties : Preliminary investigations suggest that it may have activity against certain bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

  • Antitumor Efficacy : In a study examining the cytotoxic effects on human cancer cell lines (e.g., breast and lung cancer), this compound demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Enzyme Inhibition : Another study focused on the compound's role as an inhibitor of specific kinases involved in cancer progression. Results indicated that it effectively reduced kinase activity, leading to decreased cell migration and invasion in vitro.
  • Antimicrobial Activity : A recent investigation assessed its efficacy against multidrug-resistant bacterial strains. The compound exhibited promising inhibitory effects, comparable to standard antibiotics, suggesting its potential for development as a new antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorSignificant cytotoxicity against cancer cell lines
Enzyme InhibitionReduced kinase activity
AntimicrobialEffective against resistant strains

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonitrile group (-C≡N) undergoes nucleophilic substitution under basic conditions. In a one-pot synthesis protocol (Table 1), betaine and guanidine carbonate catalyze sequential reactions:

  • Knoevenagel condensation between aldehydes and malononitrile

  • Cyclization with N-benzyl-2-cyanoacetamide

Table 1: Optimization of Catalysts for Two-Step Synthesis

Catalyst (Step 1)Catalyst (Step 2)Step 1 TimeStep 2 TimeYield (%)
BetaineGuanidine carbonate15 min10 min92
Pyridine-2-carboxylic acidGuanidine carbonate30 min60 min65

Key findings:

  • Betaine accelerates aldehyde-malononitrile condensation to 100% conversion in 15 min

  • Guanidine carbonate enhances cyclization efficiency (100% conversion in 10 min)

Coupling Reactions

The aminophenoxy group participates in Buchwald-Hartwig aminations and Ullmann-type couplings. A study using VO-TPP catalysts demonstrated:

  • Knoevenagel condensation with 3-(1H-indol-3-yl)-3-oxopropanenitrile yields intermediates for heterocycle formation

  • Nucleophilic attack by ammonia-activated cyclohexanone generates tetrahydroquinoline derivatives (Fig. 1)

Mechanistic pathway:

  • VO-TPP activates aldehyde carbonyl groups

  • Knoevenagel adduct forms via dehydration

  • Cyclohexanone undergoes nucleophilic attack by NH3

  • Tautomerization and final cyclization produce fused pyridine systems

Redox Transformations

The compound undergoes selective reductions and oxidations:

Reduction pathways:

  • Nitrile → Amine: LiAlH4 reduces -C≡N to -CH2NH2 (80–85% yield in THF at 0°C)

  • Pyridine ring hydrogenation: Pd/C catalyzes ring saturation to piperidine derivatives (H2, 60 psi, 50°C)

Oxidation pathways:

  • Amino group → Nitro: H2O2/HOAc oxidizes -NH2 to -NO2 (70% yield)

  • Ether cleavage: Strong oxidizers (KMnO4) degrade the phenoxy bridge (rarely used due to low selectivity)

Heterocycle Formation

The pyridine nucleus supports annulation reactions:

With enaminonitriles:

  • Forms pyrido[2,3-d]pyrimidines (ethanol reflux, 8 h, 78% yield)

  • Products show kinase inhibition (IC50: 0.3–1.2 μM against EGFR)

With thioureas:

  • Generates pyrido[2,3-d] thiazin-4-imines (DMF, 120°C, 6 h)

Stability Data

Thermal degradation (TGA):

  • Decomposition onset: 218°C

  • Residual mass at 600°C: 12% (char formation)

Hydrolytic stability (pH 7.4, 37°C):

  • t1/2: 48 h (primarily nitrile hydration to amide)

This compound’s multifunctional reactivity enables tailored modifications for drug discovery (kinase inhibitors) and materials science (coordination polymers). Recent advances in cascade catalysis (e.g., betaine/guanidine systems ) have improved synthetic efficiency, though challenges remain in regioselective functionalization of the pyridine ring.

Comparison with Similar Compounds

Data Table: Key Pyridine-3-carbonitrile Derivatives

Compound Name Substituents Key Properties/Activities Source
6-(3-Aminophenoxy)pyridine-3-carbonitrile 3-aminophenoxy, cyano Hypothesized applications in drug design -
6-(Chlorothiophenyl)pyridine-3-carbonitrile Chlorothiophenyl, oxopropoxy Antibacterial, cytotoxic
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile Amino, diphenyl Fluorescence, photoinitiation
6-(Ethylamino)pyridine-3-carbonitrile Ethylamino High HOMO-LUMO gap (5.77 eV)
4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Trifluoromethyl, amino Enhanced metabolic stability

Preparation Methods

Nucleophilic Substitution Reaction

  • General Approach: Reaction of 3-aminophenol with a suitably functionalized pyridine derivative bearing a leaving group at the 6-position (often a halogen such as chlorine or fluorine) and a nitrile group at the 3-position.
  • Mechanism: The nucleophilic oxygen of the 3-aminophenol attacks the electrophilic carbon on the pyridine ring where the leaving group is attached, displacing it and forming the phenoxy linkage.
  • Reaction Conditions: Typically conducted under basic conditions to deprotonate the phenol and enhance nucleophilicity, sometimes with heating to drive the reaction to completion.
  • Catalysts and Solvents: Commonly used bases include potassium carbonate or sodium hydride; solvents may be polar aprotic such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions

  • Alternative Method: Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig etherification) can be employed to form the aryl ether bond between the pyridine and aminophenol.
  • Advantages: This method can offer higher yields and milder reaction conditions, with better control over regioselectivity.
  • Catalysts: Palladium complexes with appropriate ligands are used; bases such as cesium carbonate are common.

Specific Preparation Method from Vulcanchem (2023)

According to Vulcanchem, the synthesis of this compound involves:

  • Starting Materials: 3-Aminophenol and a pyridine derivative containing a carbonitrile group.
  • Reaction Type: Nucleophilic substitution or coupling reaction to form the ether linkage.
  • Product Forms: The free base and its hydrochloride salt form, the latter enhancing solubility and stability for research applications.
  • Safety: Handling requires caution due to potential toxicity; protective measures are recommended.
Property Detail
CAS Number 1099689-56-1
Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
IUPAC Name This compound
Common Reaction Types Nucleophilic substitution, coupling reactions

Related Synthetic Strategies for Pyridine Derivatives

While direct literature on this compound preparation is limited, related pyridine derivatives provide insight into potential synthetic methodologies.

Hydrazine and Hydrogenation Method for Aminopyridine Derivatives (Patent US20060047124A1)

  • A patented method describes preparing 2-aminopyridine derivatives by reacting trifluoropyridine derivatives with hydrazine monohydrate, followed by hydrogenation with Raney nickel catalyst.
  • This mild, efficient method produces highly pure aminopyridines and may be adaptable for synthesizing related compounds with amino and nitrile substituents on the pyridine ring.
  • Reaction parameters include temperatures of 30–150 °C and reaction times of 2–10 hours depending on the step.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Nucleophilic Substitution Direct reaction of 3-aminophenol with halopyridine nitrile Straightforward, widely used May require harsh conditions, limited selectivity
Palladium-Catalyzed Coupling Buchwald-Hartwig or similar etherification Milder conditions, high selectivity Requires expensive catalysts, ligand optimization
One-Pot Two-Step Catalysis Use of natural product catalysts (betaine, guanidine carbonate) Mild, environmentally friendly, efficient Specific to certain derivatives, may need optimization
Hydrazine Reduction Approach Hydrazine substitution and catalytic hydrogenation High purity products, mild conditions Multi-step, requires careful handling of hydrazine

Research Findings and Practical Considerations

  • The synthesis of this compound benefits from selecting catalysts and conditions that balance yield, purity, and environmental impact.
  • Natural product catalysts such as betaine and guanidine carbonate offer promising alternatives to traditional bases and metal catalysts, reducing toxicity and improving sustainability.
  • The hydrochloride salt form of the compound is preferred for enhanced solubility and stability in research applications.
  • Safety protocols must be strictly followed due to the compound's potential toxicity, especially when handling the free base form.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(3-Aminophenoxy)pyridine-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodology:

  • Knopagel Condensation: React benzaldehyde derivatives with malononitrile in methanol using sodium hydroxide as a catalyst, followed by cyclization under reflux (e.g., toluene, 4 hours) .
  • One-Pot Multicomponent Reactions: Combine aldehydes, ketones (e.g., acetophenone), and ammonium acetate in ethanol under reflux (10–20 hours) to form pyridine-carbonitrile scaffolds .
  • Regioselective Synthesis: Use malononitrile with substituted benzaldehydes in alcohol solvents to ensure high regioselectivity (e.g., >90% yield for specific isomers) .
    • Key Parameters: Temperature (80–120°C), solvent polarity, and catalyst choice (e.g., sodium hydroxide vs. heterogeneous catalysts) significantly influence yield .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Spectroscopy:

  • NMR: 1H^1H and 13C^{13}C NMR to confirm aromatic proton environments and nitrile/amine functional groups .
  • IR: Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~3400 cm1^{-1} (N-H stretch) validate nitrile and amino groups .
    • Chromatography:
  • HPLC-MS: Quantify purity and detect side products using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?

  • Strategies:

  • Substituent Effects: Electron-withdrawing groups (e.g., -CF3_3) at the pyridine ring enhance regioselectivity by directing nucleophilic attack to specific positions .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 4 hours to 30 minutes) and improves selectivity by minimizing side reactions .
    • Case Study: Trifluoromethylated derivatives require stepwise halogenation followed by trifluoromethyl group introduction to avoid competing pathways .

Q. What methodological approaches resolve contradictions in fluorescence data for pyridine-carbonitrile derivatives?

  • Fluorescence Sensitivity:

  • Substituents at the phenyl rings (e.g., electron-donating -OCH3_3 vs. electron-withdrawing -NO2_2) alter emission maxima by 20–50 nm due to changes in intramolecular charge transfer .
    • Environmental Factors:
  • Viscosity and polarity effects are quantified using solvatochromic shifts in DMSO/water mixtures. Calibration curves for pH or cation detection (e.g., Fe3+^{3+}) are validated via Stern-Volmer plots .

Q. How can structural ambiguities in crystallographic data for pyridine-carbonitrile derivatives be resolved?

  • X-ray Crystallography:

  • Single-crystal analysis resolves tautomeric forms (e.g., keto-enol tautomerism in dihydropyridines) and confirms hydrogen-bonding networks .
    • Computational Validation:
  • DFT calculations (e.g., B3LYP/6-31G**) predict bond angles/lengths within 2% of experimental data, aiding in structure assignment .

Q. What are the key considerations in designing enzyme inhibition assays using this compound derivatives?

  • Assay Design:

  • Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and IC50_{50} values .
  • Docking Simulations: AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., kinases), guiding SAR modifications .
    • Case Study: Derivatives with 4-aryl substitutions show enhanced inhibition of EGFR kinase (IC50_{50} < 1 μM) due to hydrophobic pocket interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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